molecular formula C13H8ClFO3 B6398914 4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261890-42-9

4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6398914
CAS RN: 1261890-42-9
M. Wt: 266.65 g/mol
InChI Key: CARDKOHXRQFEIW-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid (4-CFHBA) is a phenylbenzoic acid that is widely used as an intermediate in organic synthesis. It is also known as 4-chloro-2-fluoro-5-hydroxybenzoic acid, 4-chloro-2-fluoro-5-hydroxybenzoic anhydride, 4-chloro-2-fluoro-5-hydroxybenzene, or 4-chloro-2-fluoro-5-hydroxybenzylbenzoate. 4-CFHBA has a wide range of applications in fields such as pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

4-CFHBA has been used in a wide range of scientific research applications. It has been used as a ligand for the synthesis of metal complexes and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-CFHBA has been used as a fluorescent probe for the detection of enzyme activity and as a reagent for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 4-CFHBA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other biological molecules. It is also thought to act as an antioxidant, reducing the damage caused by free radicals. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Biochemical and Physiological Effects
4-CFHBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have antioxidant properties, reducing the damage caused by free radicals.

Advantages and Limitations for Lab Experiments

4-CFHBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an ideal starting material for the synthesis of other compounds. Additionally, it is a highly stable compound, making it suitable for use in a wide range of experiments. However, 4-CFHBA can be toxic and can cause irritation to the skin, eyes, and mucous membranes. Therefore, it is important to use appropriate safety precautions when working with this compound.

Future Directions

The potential applications of 4-CFHBA are still being explored. It has been studied as a potential treatment for a variety of diseases, including cancer, inflammation, and infections. Additionally, its antioxidant properties have been studied as a potential treatment for neurodegenerative diseases. Additionally, its ability to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules has been studied as a potential treatment for obesity and metabolic disorders. Finally, its ability to act as a fluorescent probe for the detection of enzyme activity has been studied as a potential tool for diagnosing diseases.

Synthesis Methods

4-CFHBA can be synthesized by a variety of methods, including the direct fluorination of 4-chlorobenzoic acid or the oxidation of 4-chloro-2-fluorophenol. The direct fluorination method involves the reaction of 4-chlorobenzoic acid with fluorine gas in the presence of a catalyst such as copper or iron. The reaction takes place at room temperature and produces 4-CFHBA as the main product. The oxidation of 4-chloro-2-fluorophenol involves the reaction of 4-chloro-2-fluorophenol with an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction also produces 4-CFHBA as the main product.

properties

IUPAC Name

4-chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-2-11(13(17)18)12(5-8)7-3-9(15)6-10(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDKOHXRQFEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689397
Record name 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-42-9
Record name 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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